molecular formula C16H13FO6 B594470 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid CAS No. 252564-94-6

4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid

Cat. No. B594470
M. Wt: 320.272
InChI Key: HMERKOVDOPTYBT-SECBINFHSA-N
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Description

“4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” is a chemical compound . Its common name is “4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” and its CAS Number is 252564-94-6 .


Molecular Structure Analysis

The molecular formula of “4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” is C16H13FO6 . The molecular weight is 320.26900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid” include a molecular weight of 320.26900 . The exact mass is 320.07000 . The LogP value is 3.16810 . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound is used in the synthesis and structural characterization of chiral Co(II) coordination polymers, which exhibit potential for catalytic activities, as indicated by Xu et al. (2016) (Xu et al., 2016).

  • Investigation of Biochemical Transformations : Genthner, Townsend, and Chapman (1989) studied the anaerobic transformation of phenol to benzoate using fluorinated analogues, including compounds similar to 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid, to understand the biochemical mechanisms involved (Genthner et al., 1989).

  • Development of Antibacterial Agents : Holla, Bhat, and Shetty (2003) synthesized new molecules incorporating fluorine-containing groups, similar to 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid, to explore their potential as antibacterial agents (Holla et al., 2003).

  • Analyzing the Metabolism of Aromatic Acids : Mouttaki, Nanny, and McInerney (2008) investigated the transformations of fluorobenzoate isomers, including compounds structurally similar to 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid, to understand the initial steps of the metabolism of aromatic acids in anaerobic conditions (Mouttaki et al., 2008).

  • Application in Organic Electronics : Tan, Zhou, Ji, Huang, and Chen (2016) used derivatives of fluorobenzoic acid for modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) to enhance its conductivity, which is crucial in the development of high-efficiency organic solar cells (Tan et al., 2016).

  • Development of Coordination Polymers for Optical Properties : Ye, Ren, Hou, Yu, Xu, Gao, and Yan (2014) explored the construction of chiral zinc(II) coordination polymers using 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid to study their second-order nonlinear optical properties (Ye et al., 2014).

properties

IUPAC Name

4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16(20)21)8-13(14)17/h2-9H,1H3,(H,18,19)(H,20,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMERKOVDOPTYBT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10780689
Record name 4-{4-[(1R)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-

CAS RN

252564-94-6
Record name 4-{4-[(1R)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
W Wu, C Li, D Liu, J Ji, J Zhu, H Lu, B Fu, Y Ma - Food Chemistry, 2022 - Elsevier
A high-quality antibody production strategy is significant for immunoassay. In this work, four general haptens were proposed based on the 3D structure and surface electrostatic potential …
Number of citations: 1 www.sciencedirect.com

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